3,6-Dichloroimidazo[1,2-a]pyridine
Overview
Description
3,6-Dichloroimidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of both chlorine atoms and an imidazo[1,2-a]pyridine ring structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .
Mechanism of Action
Target of Action
3,6-Dichloroimidazo[1,2-a]pyridine is a chemical compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly breast cancer cells . The compound interacts with these cells, inhibiting their growth and proliferation .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the cells that inhibit their growth . This interaction may involve the formation of covalent bonds with key proteins within the cancer cells, disrupting their normal function .
Biochemical Pathways
The compound’s anticancer activity suggests that it may interfere with pathways involved in cell growth and proliferation
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gi absorption and be bbb permeant .
Result of Action
The result of the action of this compound is the inhibition of growth in cancer cells . In studies, the compound has shown potent anticancer activity, with IC50 values ranging from 1.6 to 22.4 μM in different cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it is typically stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and thus its efficacy .
Biochemical Analysis
Biochemical Properties
3,6-Dichloroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to specific receptors, altering their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phosphatidylinositol-3-kinases (PI3K), leading to changes in the phosphorylation status of downstream targets such as Akt. This modulation can impact cell proliferation, growth, and differentiation . Furthermore, this compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, it has been found to inhibit the activity of cdc2-like kinase 1 (CLK1), a kinase involved in the regulation of cell cycle and autophagy . This inhibition can lead to the induction of autophagy, a process where cells degrade and recycle their own components. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can result in the formation of degradation products, which may have different biochemical properties and effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific kinases and modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties and activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities . The subcellular localization of this compound can determine its overall biochemical effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyridine with formamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,6-Dichloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 6,8-Dichloroimidazo[1,2-a]pyridine
- 2,4-Dichloroimidazo[1,2-a]pyridine
Comparison: 3,6-Dichloroimidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3,6-dichloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWVPEBZKYZQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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